MAC13243

概要

説明

MAC13243は、その独特の抗菌特性により大きな関心を集めている低分子化合物です。 グラム陰性菌の外膜へのリポタンパク質輸送に不可欠な細菌リポタンパク質標的シャペロンLolAの機能を選択的に阻害することが知られています 。 この特異性により、this compoundは、常在性腸内細菌叢への影響を最小限に抑えた新しい抗菌剤開発の有望な候補となっています .

科学的研究の応用

MAC13243 has several scientific research applications, particularly in the field of antibacterial drug development. It has been shown to increase the permeability of the outer membrane of Gram-negative bacteria, making them more susceptible to large-scaffold antibiotics . This property is valuable for developing new antibacterial agents that can overcome the permeability barrier of Gram-negative bacteria . Additionally, this compound has been studied for its impact on the gut microbiota, demonstrating selective antimicrobial activity with minimal disruption to beneficial bacteria .

作用機序

MAC13243の作用機序は、細菌リポタンパク質標的シャペロンLolAの阻害に関与しています 。 LolAに結合することにより、this compoundは外膜へのリポタンパク質の輸送を阻害し、細菌細胞エンベロープの完全性を損ないます 。 この阻害は、外膜の透過性を高め、細菌を抗生物質に対してより感受性が高くします .

類似の化合物との比較

This compoundは、LolAタンパク質の特異的な阻害において独自のものであり、これは、異なる経路を標的とする他の抗菌剤とは異なります 。 類似の化合物には、細菌アクチン様タンパク質MreBを阻害するチオ尿素誘導体であるA22などがあります 。 This compoundとA22の両方が、細菌タンパク質との相互作用を含む同様の細胞機構を共有していますが、this compoundのLolAに対する選択性は、グラム陰性菌を標的とする際に明確な利点を提供します .

類似の化合物のリスト:- A22(細菌アクチン様タンパク質MreBの阻害剤)

- ポリミキシン(リポ多糖層を破壊する)

- ロペラミド(内膜電位を解消する)

生化学分析

Biochemical Properties

MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, this compound disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .

Cellular Effects

The primary cellular effect of this compound is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of this compound .

Metabolic Pathways

Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .

Transport and Distribution

This compound is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .

Subcellular Localization

The subcellular localization of this compound is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, this compound impacts the localization of lipoproteins within the cell .

準備方法

合成経路と反応条件: MAC13243の合成には、グラム陰性菌の外膜の透過性を高める低分子を特定するためのハイスループットスクリーニングプロセスが関与しています 。 この化合物は、チオ尿素誘導体の形成を含む一連の化学反応によって合成されます 。 詳細な合成経路と反応条件は、通常、これらの化合物を開発する研究者または企業が所有する機密情報です。

工業生産方法: this compoundの工業生産は、収率と純度を高めるために最適化された反応条件を使用した大規模な化学合成を伴う可能性があります。 このプロセスには、医薬品基準を満たすための精製、結晶化、品質管理などの手順が含まれます。

化学反応の分析

反応の種類: MAC13243は、S-(4-クロロベンジル)イソチオ尿素などの活性種への分解など、いくつかの種類の化学反応を起こします 。 この分解生成物は、リポタンパク質標的シャペロンLolAと相互作用して、その機能を阻害します .

一般的な試薬と条件: This compoundの合成と反応に使用される一般的な試薬には、チオ尿素誘導体、および目的の化学構造の形成を促進するさまざまな溶媒と触媒が含まれます .

生成される主な生成物: This compoundを含む反応から生成される主な生成物には、抗菌活性を保持するS-(4-クロロベンジル)イソチオ尿素などの分解生成物が含まれます .

科学研究アプリケーション

This compoundは、特に抗菌薬開発の分野で、いくつかの科学研究アプリケーションを持っています。 グラム陰性菌の外膜の透過性を高め、大規模な足場抗生物質に対してより感受性が高くなることが示されています 。 この特性は、グラム陰性菌の透過性障壁を克服できる新しい抗菌剤の開発に役立ちます 。 さらに、this compoundは、腸内細菌叢への影響について研究されており、有益な細菌を最小限に乱す選択的な抗菌活性を示しています .

類似化合物との比較

MAC13243 is unique in its specific inhibition of the LolA protein, which distinguishes it from other antibacterial agents that target different pathways . Similar compounds include thiourea derivatives such as A22, which inhibit the bacterial actin-like protein MreB . While both this compound and A22 share a similar cellular mechanism involving interaction with bacterial proteins, this compound’s selectivity for LolA provides a distinct advantage in targeting Gram-negative bacteria .

List of Similar Compounds:- A22 (inhibitor of the bacterial actin-like protein MreB)

- Polymyxins (disrupt the lipopolysaccharide layer)

- Loperamide (dissipates the inner membrane potential)

特性

IUPAC Name |

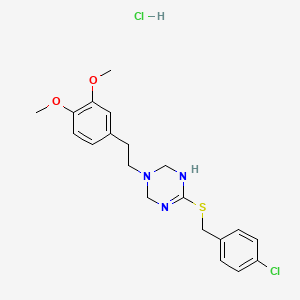

6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIDISBDZWDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384516 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071638-38-4 | |

| Record name | MAC13243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。